1-Imidazolidin-2-ylidenepropan-2-one
Description
Properties
CAS No. |
119406-97-2 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
1-imidazolidin-2-ylidenepropan-2-one |
InChI |
InChI=1S/C6H10N2O/c1-5(9)4-6-7-2-3-8-6/h4,7-8H,2-3H2,1H3 |
InChI Key |
VIRIZZIJQDYJRN-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C1NCCN1 |
Canonical SMILES |
CC(=O)C=C1NCCN1 |
Synonyms |
1-Propen-2-ol, 1-(4,5-dihydro-1H-imidazol-2-yl)-, (Z)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Imidazolidone (Ethyleneurea; CAS 120-93-4)
Properties:
- Appearance : Solid or crystalline powder (purity >97% ).
- Applications : Used in polymer synthesis (e.g., formaldehyde resins) and as a stabilizer in industrial processes.
- Safety: No significant hazards classified under GHS, but standard laboratory precautions (e.g., eye rinsing, ventilation) are advised .
1,3-Dimethylimidazolidin-2-one (CAS 80-73-9)
Molecular Formula: C₅H₁₀N₂O Molecular Weight: 114.15 g/mol Structure: Methyl groups at the 1- and 3-positions of the imidazolidinone ring. Properties:
1-(2-Aminoethyl)imidazolidin-2-one (CAS 6281-42-1)
Molecular Formula: C₅H₁₁N₃O Molecular Weight: 129.16 g/mol Structure: An aminoethyl substituent at the 1-position. Properties:
- Reactivity : The primary amine group enables participation in condensation and crosslinking reactions.
- Applications: Potential use in drug delivery systems or as a precursor for bioactive molecules .
Data Table: Key Properties of Imidazolidinone Derivatives
Research Findings and Reactivity Insights
- Structural Similarity: Computational similarity scores (e.g., 0.84 for 1-(2-aminoethyl)imidazolidin-2-one vs. 0.68 for 2-Imidazolidone) highlight how substituents affect molecular topology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 1-Imidazolidin-2-ylidenepropan-2-one to maximize yield and purity?
- Methodological Answer: A reflux system using polar aprotic solvents like DMF, with stoichiometric triethylamine as a base, is effective for analogous imidazole derivatives. Reaction monitoring via TLC and purification by recrystallization (e.g., ethyl acetate) ensures high purity. For scale-up, incremental adjustments to reflux duration (5–8 hours) and solvent volume (2–5 mL per mmol substrate) are recommended to balance yield and energy efficiency .
Q. Which spectroscopic techniques are critical for confirming the structural identity of 1-Imidazolidin-2-ylidenepropan-2-one?
- Methodological Answer:
- NMR: Analyze - and -NMR for characteristic imidazolidin-ylidene proton environments (e.g., downfield-shifted olefinic protons) and carbonyl carbon signals (~200 ppm).
- IR: Confirm the C=O stretch (~1700 cm) and N-H/C-H vibrations in the 2800–3200 cm range.
- Mass Spectrometry: High-resolution MS (HRMS) should match the molecular ion [M+H] with <2 ppm error. Cross-reference with X-ray crystallography data (e.g., bond angles and torsional conformations) for unambiguous validation .
Q. How can researchers ensure the purity of 1-Imidazolidin-2-ylidenepropan-2-one before experimental use?
- Methodological Answer: Combine chromatographic (HPLC with C18 columns, mobile phase: acetonitrile/water) and thermal methods (melting point analysis). Elemental analysis (C, H, N) should align with theoretical values within ±0.3%. For hygroscopic batches, store under inert atmosphere (argon) and pre-dry solvents to <50 ppm HO .
Advanced Research Questions
Q. How can contradictory reactivity data for 1-Imidazolidin-2-ylidenepropan-2-one across studies be systematically resolved?
- Methodological Answer: Replicate experiments using identical conditions (solvent, temperature, reagent ratios) as cited studies. Perform control experiments to isolate variables (e.g., trace metal impurities, oxygen/moisture sensitivity). Use in situ techniques like ReactIR or stopped-flow NMR to capture transient intermediates. Cross-validate with computational models (DFT) to identify competing reaction pathways .
Q. What computational approaches are suitable for modeling the electronic structure of 1-Imidazolidin-2-ylidenepropan-2-one and its metal complexes?
- Methodological Answer: Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set effectively predicts frontier molecular orbitals (HOMO/LUMO) and charge distribution. For metal complexes (e.g., Rh(I)), LANL2DZ pseudopotentials model relativistic effects. Compare calculated -NMR shifts (GIAO method) and geometric parameters (bond lengths/angles) with experimental data to refine accuracy .
Q. How does the steric bulk of 1-Imidazolidin-2-ylidenepropan-2-one influence its coordination behavior in transition-metal catalysis?
- Methodological Answer: Synthesize Rh(I) or Ir(I) complexes and analyze via X-ray crystallography to quantify steric parameters (e.g., percent buried volume, %V). Compare catalytic activity in model reactions (e.g., hydrogenation) against less bulky analogues. Spectroscopic titration (UV-Vis, -NMR) quantifies ligand-metal binding constants (K) and electronic effects .
Q. What kinetic parameters are critical when studying 1-Imidazolidin-2-ylidenepropan-2-one in nucleophilic addition reactions?
- Methodological Answer: Use pseudo-first-order conditions with excess nucleophile. Monitor reaction progress via -NMR or GC-MS. Calculate activation energy (E) via Arrhenius plots across 20–80°C. Solvent polarity (Kamlet-Taft parameters) and dielectric constant should be optimized to stabilize transition states. Include Eyring analysis to distinguish enthalpic/entropic contributions .
Q. How can isotopic labeling (, ) elucidate the mechanistic role of 1-Imidazolidin-2-ylidenepropan-2-one in cycloaddition reactions?
- Methodological Answer: Synthesize -labeled carbonyl or -imidazolidin-ylidene derivatives. Track isotopic enrichment via --HSQC NMR or mass spectrometry. Trapping experiments with radical scavengers (TEMPO) or electrophilic quenchers identify transient intermediates. Compare kinetic isotope effects (KIE) to distinguish concerted vs. stepwise mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
